REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[N:8]=[C:9]=[S:10])[cH:11][cH:12]1.[NH2:13][c:14]1[c:15]([C:16](=[O:17])[NH2:18])[cH:19][cH:20][cH:21][cH:22]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[NH:8][C:9](=[S:10])[NH:13][c:14]2[c:15]([C:16](=[O:17])[NH2:18])[cH:19][cH:20][cH:21][cH:22]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=C=S)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NC(=O)c1ccccc1NC(=S)NC(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |